2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)acetic acid
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Overview
Description
2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)acetic acid is a synthetic organic compound that features a pyrrolidine ring and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The final step involves coupling the pyrrolidine ring with the trifluoromethyl-substituted phenyl group using reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions might yield alcohols or amines, depending on the specific conditions and reagents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be investigated for its biological activity, including potential therapeutic effects.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound might find applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)acetic acid would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other biomolecules. The compound’s effects might be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)-2-phenylacetic acid: Lacks the trifluoromethyl group, which might affect its chemical and biological properties.
2-(Pyrrolidin-1-yl)-2-(4-methylphenyl)acetic acid: Contains a methyl group instead of a trifluoromethyl group, potentially altering its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)acetic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in medicinal chemistry and other applications.
Properties
Molecular Formula |
C13H14F3NO2 |
---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-2-[4-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)10-5-3-9(4-6-10)11(12(18)19)17-7-1-2-8-17/h3-6,11H,1-2,7-8H2,(H,18,19) |
InChI Key |
WKKJQZHVFJEUFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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